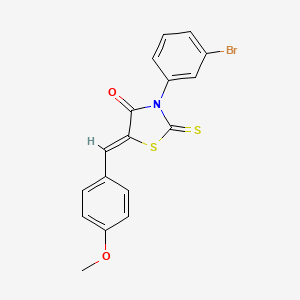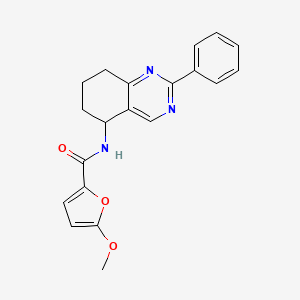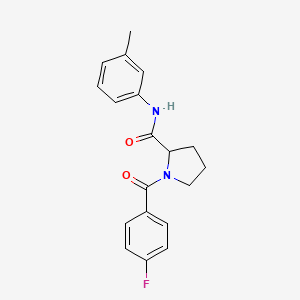
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of acetaminophen and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. This compound has also been shown to have antitumor activity and to reduce inflammation and pain.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively easy to synthesize and has been shown to have good purity and stability. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and pathways.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the study of the AMPK pathway and its role in cellular metabolism and energy homeostasis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of new drugs and therapies for the treatment of cancer and other diseases.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide involves the reaction of 4-methoxybenzaldehyde with ethyl nicotinate in the presence of potassium carbonate and acetic anhydride. The resulting product is then reacted with methylamine to form this compound. This synthesis method has been described in detail in several scientific publications and has been shown to produce high yields of this compound with good purity.
科学研究应用
2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to have antitumor activity and to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)9-15(18)17-11-13-3-2-8-16-10-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYJRXKWNDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)
![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)